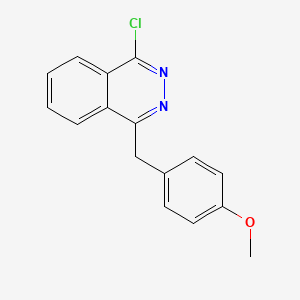![molecular formula C27H32Cl2N4O4 B13994348 Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate CAS No. 7409-38-3](/img/structure/B13994348.png)
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an indole ring, a bis(2-chloroethyl)amino group, and a formamido-propanoyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the indole derivative, followed by the introduction of the bis(2-chloroethyl)amino group through a substitution reaction. The final step involves the coupling of the formamido-propanoyl moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer properties due to the presence of the bis(2-chloroethyl)amino group.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate can be compared with similar compounds such as:
Chlorambucil: Another compound with a bis(2-chloroethyl)amino group, used as an anticancer agent.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in chemotherapy.
Cyclophosphamide: A prodrug that releases a bis(2-chloroethyl)amino group upon activation, used in cancer treatment.
The uniqueness of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-(1H-indol-3-yl)propanoate lies in its specific structure, which combines an indole ring with a formamido-propanoyl moiety, potentially offering distinct biological activities and applications.
Propriétés
Numéro CAS |
7409-38-3 |
|---|---|
Formule moléculaire |
C27H32Cl2N4O4 |
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H32Cl2N4O4/c1-2-37-27(36)25(16-20-17-30-23-6-4-3-5-22(20)23)32-26(35)24(31-18-34)15-19-7-9-21(10-8-19)33(13-11-28)14-12-29/h3-10,17-18,24-25,30H,2,11-16H2,1H3,(H,31,34)(H,32,35) |
Clé InChI |
OSKDCUMOFWLRQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)N(CCCl)CCCl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
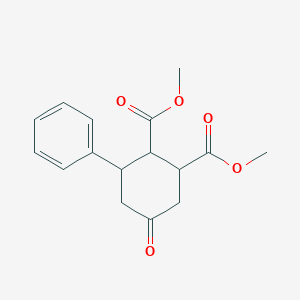
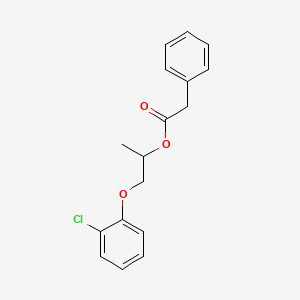
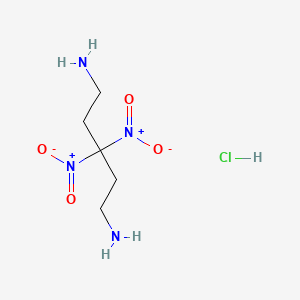
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)


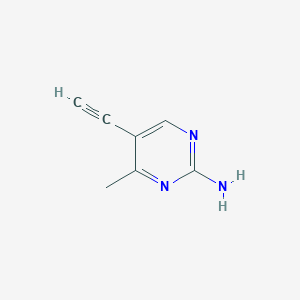

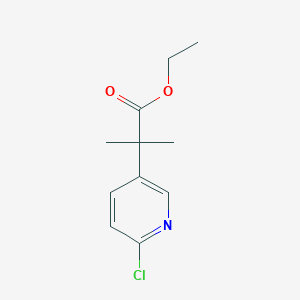
![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
